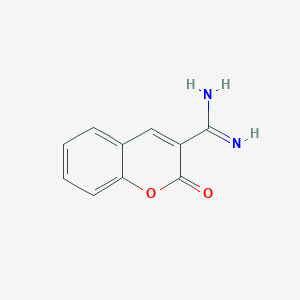
2-Oxochromene-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxochromene-3-carboximidamide is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for use in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
2-Oxochromene-3-carboximidamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In medicinal chemistry, 2-Oxochromene-3-carboximidamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 2-Oxochromene-3-carboximidamide is complex and not fully understood. However, studies have shown that this compound exerts its biological effects through several mechanisms. One of the primary mechanisms of action is the inhibition of specific enzymes and proteins that are involved in various biological processes. Additionally, 2-Oxochromene-3-carboximidamide has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Oxochromene-3-carboximidamide have been studied extensively in vitro and in vivo. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-Oxochromene-3-carboximidamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-viral effects by inhibiting viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Oxochromene-3-carboximidamide in lab experiments is its unique chemical structure, which makes it a promising candidate for use in a variety of research fields. Additionally, the synthesis method for this compound has been well-established, and several variations of the reaction have been reported in the literature. However, one of the limitations of using 2-Oxochromene-3-carboximidamide in lab experiments is its potential toxicity, which must be carefully monitored and controlled.
Orientations Futures
There are several future directions for research on 2-Oxochromene-3-carboximidamide. One potential area of research is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of 2-Oxochromene-3-carboximidamide and its potential applications in various research fields. Finally, research is needed to investigate the potential side effects and toxicity of this compound, which could impact its use in future research and drug development.
Méthodes De Synthèse
The synthesis of 2-Oxochromene-3-carboximidamide involves the reaction of 3-amino-2-oxo-2H-chromene-4-carbonitrile with an appropriate amine. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions to ensure high yield and purity of the final product. The synthesis method for this compound has been well-established, and several variations of the reaction have been reported in the literature.
Propriétés
Numéro CAS |
146040-32-6 |
|---|---|
Nom du produit |
2-Oxochromene-3-carboximidamide |
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-oxochromene-3-carboximidamide |
InChI |
InChI=1S/C10H8N2O2/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H3,11,12) |
Clé InChI |
LTHZWJRECGWVPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=N)N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=N)N |
Synonymes |
2H-1-Benzopyran-3-carboximidamide,2-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)

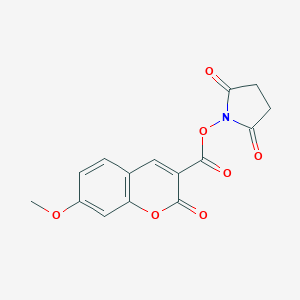
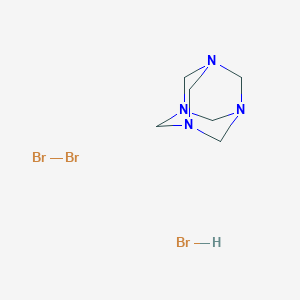
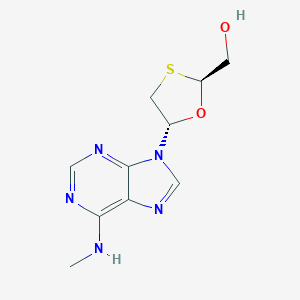
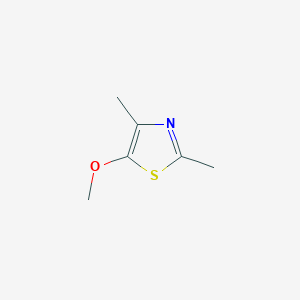
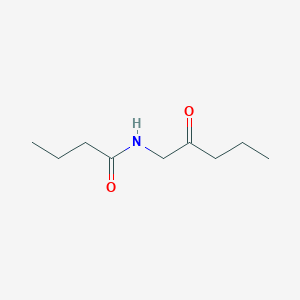
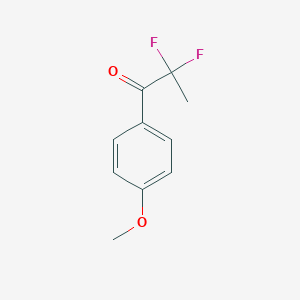
![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
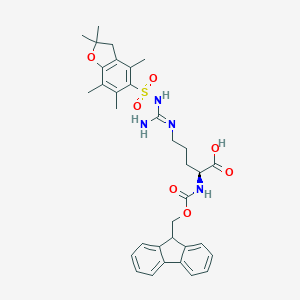
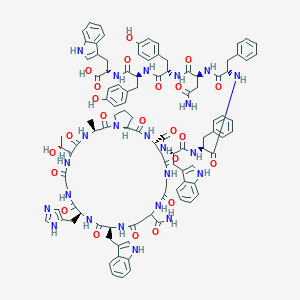
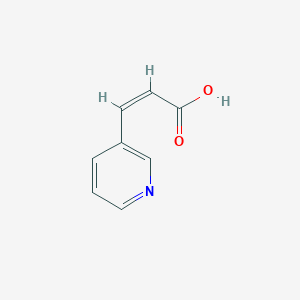
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)